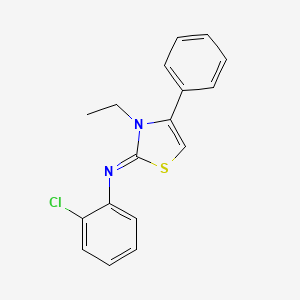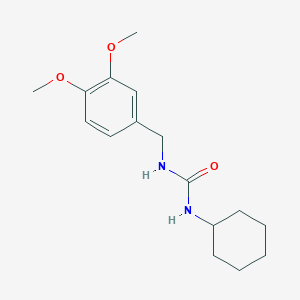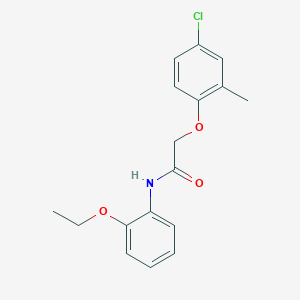
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine, also known as PD-0325901, is a small molecule inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway. It is a potent and selective inhibitor of MEK1/2, which are kinases that activate ERK1/2. PD-0325901 has been extensively studied in preclinical models and has shown promising results in cancer treatment.
作用機序
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine targets the MAPK pathway by inhibiting the activity of MEK1/2, which are upstream kinases that activate ERK1/2. The MAPK pathway is a key signaling pathway that regulates cell proliferation, differentiation, and survival. Aberrant activation of the MAPK pathway is a common feature of many cancers. By inhibiting MEK1/2, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine blocks the downstream signaling of the MAPK pathway, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
実験室実験の利点と制限
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for MEK1/2, which makes it an ideal tool for studying the MAPK pathway. However, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has some limitations for lab experiments. It has a short half-life in vivo, which limits its efficacy in animal models. It is also not effective against all types of cancer, and its efficacy may vary depending on the genetic profile of the cancer cells.
将来の方向性
For 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine include the development of more potent and selective MEK inhibitors, the identification of biomarkers that can predict response to MEK inhibitors, and the combination of MEK inhibitors with other targeted therapies to improve efficacy and overcome resistance. In addition, 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine may have potential applications in other diseases, such as autoimmune diseases and neurodegenerative diseases, where the MAPK pathway is dysregulated.
合成法
The synthesis of 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine involves the reaction of 6-chloromethyl-1,3,5-triazine-2,4-diamine with phenol in the presence of a base. The reaction yields 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine in high purity and yield. The synthesis method has been optimized to produce 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine on a large scale for preclinical and clinical studies.
科学的研究の応用
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models, including cell lines and animal models. It has shown promising results in the treatment of various cancers, including melanoma, pancreatic cancer, and lung cancer. 6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
特性
IUPAC Name |
6-(phenoxymethyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-13-8(14-10(12)15-9)6-16-7-4-2-1-3-5-7/h1-5H,6H2,(H4,11,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPJTOQFVATLDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC(=NC(=N2)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Phenoxymethyl)-1,3,5-triazine-2,4-diamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5716738.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5716749.png)


![3,4-dimethoxy-N'-[(phenoxycarbonyl)oxy]benzenecarboximidamide](/img/structure/B5716763.png)
![N-[4-(acetylamino)-2-methoxyphenyl]benzamide](/img/structure/B5716772.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5716781.png)

![5-[(1-tert-butyl-1H-pyrrol-2-yl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5716788.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5716798.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}cyclohexanecarboxamide](/img/structure/B5716802.png)